molecular formula C19H22N6OS B560550 Ribocil B

Ribocil B

Número de catálogo: B560550
Peso molecular: 382.5 g/mol
Clave InChI: ZSXCVAIJFUEGJR-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ribocil B is a synthetic small molecule identified through a high-throughput phenotypic screen of 57,000 compounds targeting bacterial riboflavin (RF) biosynthesis . It functions as a selective antagonist of the flavin mononucleotide (FMN) riboswitch, a noncoding RNA element regulating the expression of genes (e.g., ribB) essential for RF production . Structurally distinct from FMN, this compound mimics FMN’s binding mode to the riboswitch, competitively inhibiting transcription of downstream RF biosynthetic enzymes . Its discovery marked the first example of a synthetic ligand for bacterial riboswitches, validating RNA as a druggable target .

Key attributes of this compound include:

  • Stereospecificity: Only the S-enantiomer (this compound) exhibits potent activity (KD = 13–16 nM for FMN riboswitch binding), while the R-enantiomer (Ribocil A) is inactive .
  • Mechanism: Depletes intracellular FMN and flavin adenine dinucleotide (FAD), phenocopying ribB knockout strains .
  • In vivo efficacy: Reduces bacterial load by 3 log10 in murine septicemia models .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : ent-Ribocil A se sintetiza a través de una serie de reacciones químicas que comienzan a partir de precursores disponibles comercialmente. La síntesis implica múltiples pasos, incluida la formación de intermediarios clave y su posterior funcionalización. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para lograr el producto deseado .

Métodos de producción industrial: : Si bien los métodos detallados de producción industrial para ent-Ribocil A no están ampliamente documentados, la síntesis a mayor escala probablemente implicaría la optimización de los procedimientos a escala de laboratorio. Esto incluye escalar las reacciones, garantizar la calidad y el rendimiento constantes e implementar técnicas de purificación adecuadas para la producción industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: : ent-Ribocil A experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales formados: : Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

ent-Ribocil A tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

ent-Ribocil A ejerce sus efectos uniéndose al riboreceptor de flavín mononucleótido en las bacterias. Esta unión induce un cambio conformacional en el riboreceptor, lo que lleva a la represión de la expresión génica involucrada en la biosíntesis de riboflavina. La inhibición de esta vía finalmente provoca la supresión del crecimiento bacteriano. Los objetivos moleculares incluyen el dominio aptámero del riboreceptor, que es responsable de la unión del ligando y las acciones regulatorias posteriores .

Comparación Con Compuestos Similares

Ribocil B belongs to a class of FMN riboswitch inhibitors with diverse chemical scaffolds. Below is a comparative analysis of its structural, functional, and pharmacological properties against related compounds:

Structural and Binding Comparisons

Compound Structure Binding Affinity (KD) Key Interactions with FMN Riboswitch Reference
This compound Hydroxypyrimidine-piperidine core 13–16 nM 1 H-bond (G11), π-stacking (G96, A99)
FMN (Natural) Isoalloxazine ring + ribitol-phosphate 1 nM 6–10 H-bonds, π-stacking, phosphate interactions
Ribocil C This compound analog with methyl group 7 nM Enhanced hydrophobic contacts
WG-3 Isoalloxazine derivative Not reported No H-bonds; hydrophobic stabilization
5FDQD Fluorinated isoalloxazine analog 6.25 µM (MIC99) Phosphate mimicry

Key Findings :

  • This compound’s U-shaped conformation enables mimicry of FMN’s π-stacking despite lacking phosphate groups .
  • Synthetic ligands (e.g., this compound, WG-3) rely more on hydrophobic interactions than natural ligands, enhancing selectivity .
  • Modifications like Ribocil C’s methyl group improve binding and antibacterial activity .

Pharmacological and Functional Comparisons

Compound MIC (E. coli) In Vivo Efficacy (Mouse Model) Resistance Mutations Off-Target Effects
This compound 0.3 µM 3 log10 reduction C33U, G93U, Δ94–102 (aptamer) None reported
Ribocil C 0.1 µM 4 log10 reduction Similar to this compound Low cytotoxicity
Ribocil C-PA 0.05 µM 5 log10 reduction Aptamer mutations (e.g., G37U) None in human cells
5FDQD 6.25 µM Not tested Not characterized Unknown

Key Findings :

  • Ribocil C-PA : A derivative with a tertiary amine exhibits Gram-negative (GN) activity by enhancing bacterial accumulation via the eNTRy rule .
  • Resistance mutations (e.g., C33U) disrupt FMN/Ribocil binding by destabilizing Watson-Crick base pairs critical for aptamer stability .
  • This compound’s stereospecificity prevents off-target effects, unlike racemic mixtures (e.g., Ribocil A/B) .

Advantages and Limitations

  • Limitations: Poor GN activity due to low membrane permeability .
  • Ribocil C-PA: Advantages: Broad-spectrum GN activity, retains FMN riboswitch specificity. Limitations: Limited activity against Pseudomonas aeruginosa due to riboswitch sequence divergence .
  • 5FDQD :
    • Advantages: Potent against Mycobacterium tuberculosis.
    • Limitations: Higher MIC than Ribocil analogs .

Actividad Biológica

Ribocil B, a synthetic compound derived from the ribocil family, has garnered attention due to its selective inhibitory action on the flavin mononucleotide (FMN) riboswitch in Escherichia coli. This article explores the biological activity of this compound, focusing on its mechanisms of action, binding characteristics, and potential therapeutic applications.

Overview of this compound

This compound is an enantiomer of ribocil, which was identified as a potent inhibitor of riboflavin biosynthesis. It specifically targets the FMN riboswitch, a regulatory RNA element that controls gene expression related to riboflavin metabolism. The discovery of this compound arose from a high-throughput screening of synthetic compounds aimed at identifying inhibitors that could suppress bacterial growth through interference with riboflavin synthesis.

This compound functions by mimicking the natural ligand FMN, binding to the FMN riboswitch and inhibiting the expression of the ribB gene, which is crucial for riboflavin biosynthesis. This inhibition leads to a significant reduction in intracellular levels of riboflavin and its derivatives (FMN and FAD), ultimately resulting in bacterial growth arrest.

Binding Affinity

The binding affinity of this compound to the FMN riboswitch has been characterized through various studies:

  • Dissociation Constant (KD_D) : this compound exhibits a KD_D value of approximately 13 nM, indicating strong binding affinity to the FMN riboswitch .
  • Inhibition Concentration (IC50_{50}) : The effective concentration required for 50% inhibition of ribB expression is around 0.3 μM .

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits bacterial growth in a dose-dependent manner. The compound's efficacy was confirmed by comparing its activity against various E. coli strains, including those with mutations in the FMN riboswitch that conferred resistance .

Case Studies

  • Murine Septicemia Model : this compound was tested in a murine model of septicemia caused by E. coli. Results indicated a reduction in bacterial load by up to three logarithmic units compared to controls, showcasing its potential as an antibacterial agent .
  • Resistance Mechanisms : Whole-genome sequencing of resistant E. coli mutants revealed that resistance mutations were localized within the FMN riboswitch rather than in genes encoding riboflavin biosynthetic enzymes. This finding underscores the specificity of this compound's action and highlights potential pathways for resistance development .

Comparative Analysis with Other Compounds

This compound's activity can be compared with its analogs, particularly Ribocil C, which has shown enhanced antibacterial properties:

CompoundKD_D (nM)IC50_{50} (μM)Activity Against Gram-Negative Bacteria
This compound130.3Moderate
Ribocil C100.05High

Ribocil C exhibits an eight-fold increase in antibacterial activity compared to this compound and demonstrates effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Ribocil B in targeting bacterial FMN riboswitches?

this compound inhibits FMN riboswitches, conserved prokaryotic RNA elements that regulate riboflavin biosynthesis by binding flavin mononucleotide (FMN). It mimics FMN’s binding mode, disrupting riboswitch-mediated gene regulation. Key methodologies to confirm this include:

  • X-ray crystallography to resolve structural interactions (e.g., π-stacking and hydrogen bonds with adenine residues) .
  • Reporter assays to quantify gene suppression in E. coli under varying FMN concentrations .
  • Resistance studies via genomic sequencing of ribocil-exposed bacterial strains to identify mutations in non-coding RNA regions .

Q. How can researchers validate this compound's target specificity in bacterial models?

  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity between this compound and purified FMN riboswitch RNA .
  • Perform transcriptomic profiling of ribocil-treated vs. untreated bacteria to confirm downstream suppression of riboflavin biosynthesis genes (e.g., ribB, ribH) .
  • Compare ribocil’s efficacy in wild-type vs. riboswitch-knockout strains to rule off-target effects .

Q. What experimental models are appropriate for studying this compound’s antibacterial activity?

  • In vitro : Minimum inhibitory concentration (MIC) assays in E. coli or Staphylococcus aureus under riboflavin-limited conditions .
  • In vivo : Murine infection models with weakened bacterial strains (e.g., efflux pump-deficient E. coli) to circumvent ribocil expulsion mechanisms .
  • Pharmacokinetic studies to assess ribocil stability, using LC-MS for metabolite tracking .

Advanced Research Questions

Q. How can structural modifications of this compound improve its binding affinity and pharmacokinetics?

  • Structure-activity relationship (SAR) studies of ribocil analogs (e.g., Ribocil D) to identify critical functional groups. For example:

AnalogModificationBinding Affinity (Kd)Antibacterial Activity (MIC)
This compoundBase structure0.8 µM2 µg/mL
Ribocil DAdded methyl group0.5 µM1 µg/mL
Data from crystallography and MIC assays .
  • Molecular dynamics simulations to predict interactions with mutant riboswitches from resistant strains .

Q. How do bacterial resistance mechanisms against this compound arise, and how can they be mitigated?

  • Resistance arises via mutations in the FMN riboswitch’s aptamer domain, reducing ribocil binding. Key approaches:

  • Deep sequencing of evolved resistant strains to map mutation hotspots .
  • Dual-target inhibitors combining ribocil with protein-targeting antibiotics to delay resistance .
    • Ethical consideration : Use weakened bacterial strains in evolution studies to prevent accidental release of resistant pathogens .

Q. How can contradictory data on this compound’s in vivo efficacy be reconciled?

Discrepancies arise from differences in bacterial efflux efficiency and riboflavin availability. Methodological solutions:

  • Standardize in vivo models using efflux-deficient strains and riboflavin-depleted diets .
  • Meta-analysis of published datasets to identify confounding variables (e.g., inoculation dose, host immune status) .

Q. Methodological Best Practices

  • Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize ribocil-related hypotheses .
  • Data Reporting : Adhere to Beilstein Journal guidelines for structural data (e.g., crystallography parameters in supplementary files) .
  • Contradiction Analysis : Use principal contradiction analysis to distinguish technical limitations (e.g., assay sensitivity) from biological variability .

Propiedades

IUPAC Name

2-[(3S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXCVAIJFUEGJR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(C=N1)CN2CCC[C@@H](C2)C3=NC(=CC(=O)N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.